

Protocol for Long-Term Storage of E. coli via Glycerol Stocks

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Compound of Interest

Compound Name: Glycerol

Cat. No.: B036638

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Application Note

The long-term preservation of bacterial strains is a cornerstone of molecular biology, microbiology, and drug development. **Glycerol** stocks are the gold standard for archiving Escherichia coli strains, ensuring genetic stability and viability over many years. **Glycerol** acts as a cryoprotectant, preventing the formation of damaging ice crystals within the bacterial cells during freezing and thawing cycles.[1][2] This protocol provides a detailed, step-by-step method for preparing, storing, and reviving E. coli from **glycerol** stocks, ensuring the integrity and reproducibility of research. Proper preparation and storage at -80°C can maintain the viability of many common laboratory strains, such as Escherichia coli, for a decade or more.[2]

Key Principles

Successful cryopreservation of E. coli hinges on several key factors:

- **Optimal Growth Phase:** Cells should be harvested during the late logarithmic to early stationary phase of growth to ensure a high concentration of healthy, viable cells.[3][4]
- **Appropriate Glycerol Concentration:** A final **glycerol** concentration of 15-25% is widely accepted as optimal for the long-term preservation of E. coli.[2][5][6]
- **Proper Mixing:** Thorough mixing of the bacterial culture with the **glycerol** solution is crucial for uniform cryoprotection.[5][7]

- **Rapid Freezing and Stable Storage:** Quick freezing and consistent storage at ultra-low temperatures (-70°C or -80°C) are essential to maintain cell viability.[3][8]
- **Aseptic Technique:** Maintaining sterility throughout the process is critical to prevent contamination of the stock.

Quantitative Data Summary

Parameter	Recommended Value/Range	Notes
Final Glycerol Concentration	15% - 25% (v/v)	Higher concentrations up to 40% have been used successfully.[2][5][6][9]
Cell Growth Phase for Harvest	Late Logarithmic to Early Stationary Phase	Corresponds to an OD600 of approximately 0.8 to 2.5.[3][4][10]
Storage Temperature	-70°C to -80°C	Essential for long-term viability.[3][5][7][8]
Storage Duration	Years to over a decade	Viability depends on the strain and adherence to the protocol.[2]
Revival Incubation Temperature	37°C	Standard incubation temperature for most E. coli strains.[3][8]
Revival Incubation Time	12 - 18 hours	Until visible colonies appear on the agar plate.[3]

Experimental Protocol

Materials:

- Pure, isolated colony of E. coli on an agar plate
- Luria-Bertani (LB) broth (or other suitable growth medium)

- Appropriate antibiotic (if required for plasmid maintenance)
- Sterile 100% **glycerol**
- Sterile deionized water
- Sterile cryovials (1.5 mL or 2.0 mL) with screw caps
- Micropipettes and sterile tips
- Incubator shaker
- Spectrophotometer
- Vortex mixer
- -80°C freezer
- Liquid nitrogen or a dry ice/ethanol bath (for flash freezing, recommended)
- Sterile inoculating loops or toothpicks

Procedure:

Part 1: Preparation of Bacterial Culture

- Inoculation: Aseptically pick a single, well-isolated colony of *E. coli* from a fresh agar plate and inoculate a starter culture of 2-5 mL of LB broth containing the appropriate antibiotic.
- Incubation: Incubate the starter culture at 37°C with vigorous shaking (200-250 rpm) for approximately 8 hours or until the culture is visibly turbid.[3]
- Sub-culturing: Dilute the starter culture 1:500 to 1:1000 into a larger volume of selective LB medium.[3]
- Growth Monitoring: Incubate the larger culture at 37°C with vigorous shaking. Monitor the cell growth by measuring the optical density at 600 nm (OD600).

- Harvesting: Harvest the cells when the culture reaches the late logarithmic to early stationary phase of growth ($OD_{600} \approx 0.8 - 1.5$).[\[4\]](#)

Part 2: Preparation of **Glycerol** Stock

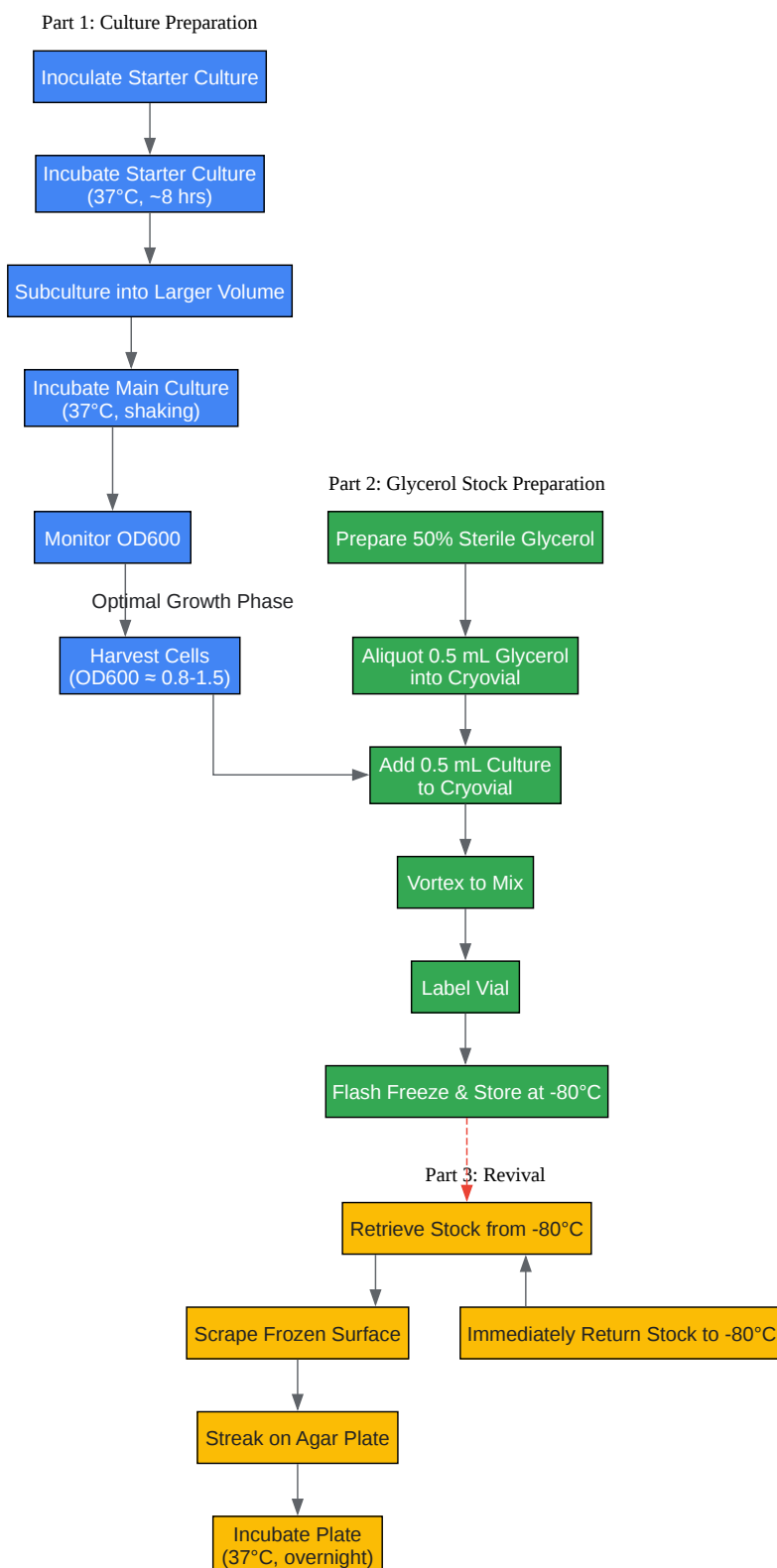
- Prepare Sterile 50% **Glycerol**: In a sterile container, mix equal volumes of 100% **glycerol** and deionized water. Autoclave to sterilize. This 50% **glycerol** stock can be stored at room temperature.
- Aliquot **Glycerol**: In a sterile cryovial, add 0.5 mL of the sterile 50% **glycerol** solution.[\[5\]](#)
- Combine Culture and **Glycerol**: Add 0.5 mL of the E. coli culture to the cryovial containing the **glycerol**. This will result in a final **glycerol** concentration of 25%.[\[5\]](#)
- Mix Thoroughly: Tightly cap the vial and vortex gently for 5-10 seconds to ensure the culture and **glycerol** are completely mixed.[\[3\]](#)
- Labeling: Clearly label the cryovial with the strain name, plasmid (if any), date, and your initials using a marker resistant to low temperatures.
- Freezing:
 - Flash Freezing (Recommended): Immediately freeze the cryovial in liquid nitrogen or a dry ice/ethanol bath.[\[3\]](#)[\[11\]](#)
 - Direct Freezing: Alternatively, place the cryovial directly into a -80°C freezer.[\[5\]](#)
- Storage: Transfer the frozen vial to a -80°C freezer for long-term storage. It is good practice to prepare at least two vials for each strain.[\[3\]](#)

Part 3: Revival of Bacteria from **Glycerol** Stock

- Preparation: Have a fresh LB agar plate (with the appropriate antibiotic, if necessary) ready at room temperature.
- Retrieval: Remove the desired cryovial from the -80°C freezer. Do not thaw the entire vial.[\[5\]](#)
[\[11\]](#)

- **Inoculation:** Aseptically open the cryovial. Use a sterile inoculating loop, pipette tip, or toothpick to scrape a small amount of the frozen stock from the top.
- **Streaking:** Streak the scraped material onto the surface of the LB agar plate to obtain single colonies.
- **Return to Storage:** Immediately return the cryovial to the -80°C freezer. Minimizing the time the stock is out of the freezer is critical to maintaining its viability.^[5]
- **Incubation:** Incubate the streaked plate overnight at 37°C, or until colonies are visible.
- **Verification:** Once colonies have grown, you can proceed with your experiments. It is recommended to verify the antibiotic resistance or other markers of the revived strain.^[3]

Experimental Workflow



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Caption: Workflow for preparing and reviving *E. coli* **glycerol** stocks.

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